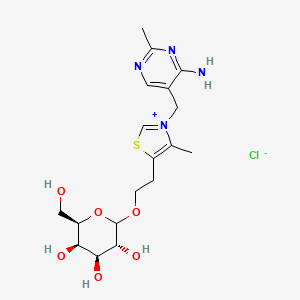
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and tetrahydropyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydropyran moiety.
- Step 1: Synthesis of Pyrimidine Intermediate:
- React 2-methylpyrimidine with an appropriate aminating agent to introduce the amino group at the 4-position.
- Reaction conditions: Elevated temperature, presence of a catalyst.
- Step 2: Synthesis of Thiazole Intermediate:
- React 4-methylthiazole with a suitable alkylating agent to introduce the methyl group at the 4-position.
- Reaction conditions: Mild temperature, inert atmosphere.
- Step 3: Coupling Reaction:
- Couple the pyrimidine and thiazole intermediates using a cross-coupling reagent such as palladium catalyst.
- Reaction conditions: Elevated temperature, inert atmosphere.
- Step 4: Introduction of Tetrahydropyran Moiety:
- React the coupled intermediate with a protected tetrahydropyran derivative, followed by deprotection to yield the final compound.
- Reaction conditions: Mild temperature, acidic or basic conditions for deprotection.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the hydroxymethyl group of the tetrahydropyran moiety.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- Reduction reactions can target the thiazolium ring, converting it to a thiazolidine derivative.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- Nucleophilic substitution reactions can occur at the amino group of the pyrimidine ring.
- Common reagents: Alkyl halides, acyl chlorides.
- Oxidation: Formation of carboxylic acid derivatives.
- Reduction: Formation of thiazolidine derivatives.
- Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with nucleic acids and proteins.
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Used in drug design and development as a lead compound.
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazolium chloride
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium chloride
- The presence of the tetrahydropyran moiety in 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
- The combination of pyrimidine, thiazole, and tetrahydropyran moieties in a single molecule offers a versatile platform for various scientific applications.
Eigenschaften
Molekularformel |
C18H27ClN4O6S |
|---|---|
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18?;/m1./s1 |
InChI-Schlüssel |
PPAFWOAFTGWGCR-KMSHWZFISA-M |
Isomerische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


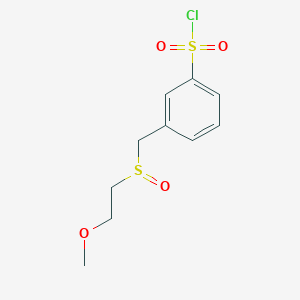

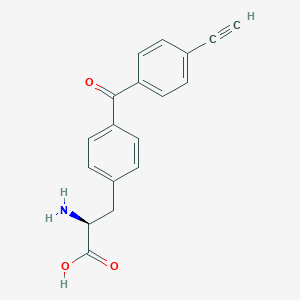
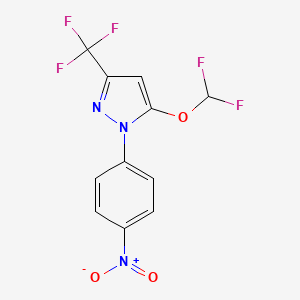
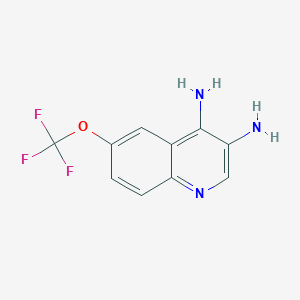

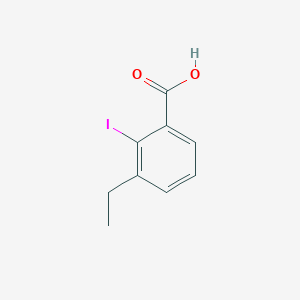
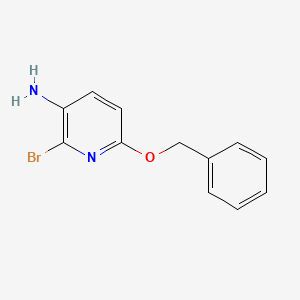
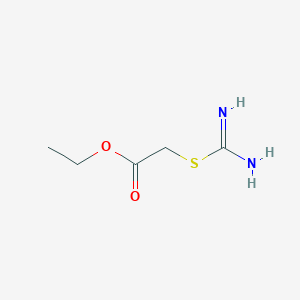
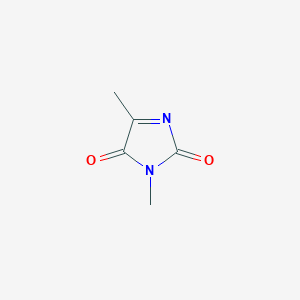
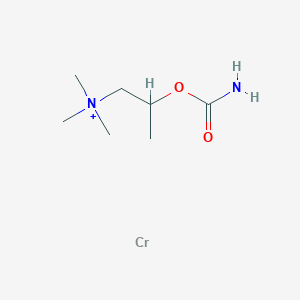
![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
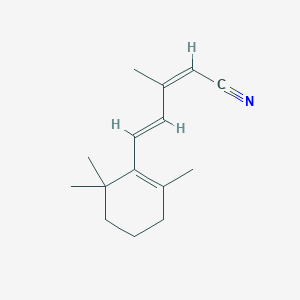
![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
